molecular formula C16H18N2O B5635146 N-(2-isopropyl-6-methylphenyl)nicotinamide

N-(2-isopropyl-6-methylphenyl)nicotinamide

Cat. No. B5635146
M. Wt: 254.33 g/mol
InChI Key: BLFPHTDHOQDHSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of nicotinamide derivatives involves various chemical strategies, including condensation reactions, methylation, and functional group transformations. For instance, the synthesis of high-affinity alkynyl bisubstrate inhibitors of Nicotinamide N-Methyltransferase (NNMT), which closely mimic the transition state geometry of the NNMT-catalyzed methyl transfer reaction, exemplifies the complexity and specificity of synthetic approaches used in nicotinamide chemistry (Policarpo et al., 2019).

Molecular Structure Analysis

The analysis of molecular structures of nicotinamide derivatives reveals insights into their chemical behavior and interactions. Studies on the molecular conformations of N-alkyl-2-(methylsulfanyl)nicotinamide derivatives, for example, show significant torsion between the pyridine ring and the amide group, which influences their supramolecular structure and hydrogen bonding patterns (Gomes et al., 2013).

Chemical Reactions and Properties

Nicotinamide derivatives undergo a variety of chemical reactions, including N-methylation and oxidation. The enzyme Nicotinamide N-Methyltransferase (NNMT) plays a crucial role in the N-methylation of nicotinamide, affecting the bioavailability and metabolic fate of these compounds (Pissios, 2017). Such reactions are fundamental to understanding the chemical properties of nicotinamide derivatives.

Physical Properties Analysis

The physical properties of nicotinamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular conformation and intermolecular interactions. The stabilization of multicomponent crystals of nicotinamide with various dicarboxylic acids showcases the role of supramolecular synthons and hydrates in determining the physical properties of these compounds (Das & Baruah, 2011).

Chemical Properties Analysis

The chemical properties of nicotinamide derivatives are characterized by their reactivity, stability, and interaction with biological molecules. The discovery and characterization of bisubstrate inhibitors of NNMT highlight the chemical versatility of nicotinamide derivatives and their potential for therapeutic applications (Babault et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. As a derivative of nicotinamide, it might have similar biological activity, such as participating in redox reactions as part of the coenzyme NAD .

Future Directions

The future directions for research on this compound would depend on its potential applications. Given its structural similarity to nicotinamide, it might be of interest in the field of biochemistry or pharmaceuticals .

properties

IUPAC Name

N-(2-methyl-6-propan-2-ylphenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-11(2)14-8-4-6-12(3)15(14)18-16(19)13-7-5-9-17-10-13/h4-11H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFPHTDHOQDHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.